Methyl 3-(2-aminoethyl)-4-methylbenzoate
Description
Significance of Aminobenzoate and Aminoethylbenzoate Scaffolds in Organic Synthesis and Chemical Biology
The aminobenzoate scaffold is a fundamental building block in the fields of organic synthesis and chemical biology. These structures, characterized by an amino group and a benzoic acid derivative, are prized for their versatile chemical reactivity and their prevalence in biologically active molecules. Para-aminobenzoic acid (PABA), for instance, is a well-known intermediate in the biosynthesis of folate in many organisms and serves as a starting material for a wide array of synthetic compounds. nih.govnih.gov
In medicinal chemistry, the aminobenzoate core is considered a "privileged structure" because it appears in numerous compounds with diverse therapeutic applications. Its derivatives have been developed as antimicrobial, anti-inflammatory, and anticancer agents. The ability to modify both the amino and carboxyl groups of the aminobenzoate structure allows chemists to create large libraries of molecules with fine-tuned biological activities. nih.gov For example, simple modifications of the PABA scaffold have yielded compounds with significant antibacterial and antifungal properties. nih.govresearchgate.net
The inclusion of an ethyl linker to create an aminoethylbenzoate scaffold extends these possibilities. This flexible ethyl group can alter the molecule's conformation and spacing, which can be critical for its interaction with biological targets like enzymes and receptors. This modification allows for the exploration of new chemical space and the development of novel therapeutic agents.
Overview of Methyl 3-(2-aminoethyl)-4-methylbenzoate and its Structural Analogues
This compound is a substituted aromatic ester. Its structure features a central benzene (B151609) ring substituted with three groups: a methyl ester group (-COOCH3), an aminoethyl group (-CH2CH2NH2), and a methyl group (-CH3). This specific arrangement of substituents is expected to influence its chemical properties and biological activity.
Given the scarcity of direct research on this compound, an examination of its close structural analogues is highly informative. The most closely related compounds for which data are available are Methyl 3-amino-4-methylbenzoate and Methyl 3-(2-aminoethyl)benzoate. The primary difference is the side chain at the 3-position of the benzene ring: the former has a direct amino group, while the latter has the aminoethyl group but lacks the 4-methyl group.
These analogues are valuable as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. guidechem.comchemicalbook.com Methyl 3-amino-4-methylbenzoate, for example, is used in the synthesis of kinase inhibitors for cancer therapy and compounds targeting the hedgehog signaling pathway. chemicalbook.com
A comparison of the physical and chemical properties of these analogues provides a foundational understanding of this class of compounds.
| Property | Methyl 3-amino-4-methylbenzoate | Methyl 3-(2-aminoethyl)benzoate hydrochloride |
|---|---|---|
| Molecular Formula | C9H11NO2 | C10H14ClNO2 |
| Molecular Weight | 165.19 g/mol | 215.67 g/mol |
| Appearance | White to off-white crystalline solid | Data not available |
| Melting Point | 113-117 °C | Data not available |
Data sourced from PubChem and other chemical suppliers. guidechem.comchemicalbook.comnih.govnih.gov
Historical Developments in the Synthesis and Study of Substituted Benzoate (B1203000) Esters
The synthesis of benzoate esters is a cornerstone of organic chemistry, with historical roots stretching back to the 19th century. The most fundamental method is the Fischer-Speier esterification, first described in 1895, which involves reacting a carboxylic acid (like benzoic acid or its derivatives) with an alcohol in the presence of a strong acid catalyst. wikipedia.org This method remains a widely used and cost-effective approach for producing simple esters like methyl benzoate. wikipedia.orgyoutube.com
The industrial production of benzoic acid itself was initially achieved through methods like the hydrolysis of benzotrichloride (B165768) or the dry distillation of gum benzoin. researchgate.net However, modern commercial synthesis relies on the partial oxidation of toluene, a more environmentally favorable process. researchgate.net
Over the decades, the synthetic toolkit for creating substituted benzoate esters has expanded dramatically. Early methods for introducing substituents onto the benzene ring often required harsh conditions. The development of modern catalysis has revolutionized this area. Zirconium-based solid acid catalysts, for example, have been shown to be highly effective for the esterification of various substituted benzoic acids with methanol (B129727), offering an easily separable and reusable catalytic system. mdpi.com Advanced organic reactions, such as cycloaromatization, provide sophisticated pathways to construct highly substituted benzoates from different starting materials. researchgate.net These developments have enabled chemists to synthesize a vast array of complex benzoate esters with precise control over the substitution pattern, facilitating research in materials science and drug discovery. organic-chemistry.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 3-(2-aminoethyl)-4-methylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-8-3-4-10(11(13)14-2)7-9(8)5-6-12/h3-4,7H,5-6,12H2,1-2H3 |
InChI Key |
JJDIRNBBCSPTHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)CCN |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Strategies for the Preparation of Amino- and Aminoethyl-Substituted Methylbenzoates
The preparation of these compounds relies on established and versatile organic reactions. Key strategies include the reduction of nitro groups to form the essential amino moiety, the direct esterification of benzoic acid precursors, and multi-step pathways to build the desired substitution pattern and side chains.
A primary method for introducing an amino group onto the aromatic ring is through the reduction of a corresponding nitro-substituted precursor. Catalytic hydrogenation is a widely employed, efficient, and clean method for this transformation. google.com This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.
Commonly used catalysts include Raney Nickel and Palladium on carbon (Pd/C). chemicalbook.comwikipedia.orgchemicalbook.com For instance, Methyl 4-methyl-3-nitrobenzoate can be subjected to hydrogenation using Raney Ni in methanol (B129727) at 50 psi to yield Methyl 3-amino-4-methylbenzoate with a high yield of 96%. chemicalbook.com Similarly, Methyl 3-methyl-4-nitrobenzoate dissolved in methanol can be hydrogenated overnight using a Pd/C catalyst to afford Methyl 4-amino-3-methylbenzoate in 90% yield. chemicalbook.com Other reducing agents such as iron in acidic media, sodium hydrosulfite, and tin(II) chloride are also effective for the reduction of aromatic nitro compounds. wikipedia.org
| Nitro Precursor | Catalyst/Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methyl 4-methyl-3-nitrobenzoate | Raney Ni | H₂, 50 psi, MeOH, 8 hours | Methyl 3-amino-4-methylbenzoate | 96% | chemicalbook.com |
| 3-Methyl-4-nitrobenzoic acid | 5% Pd/C | H₂, 48 psi, MeOH, 24 hours | Methyl 4-amino-3-methylbenzoate | 99% | chemicalbook.com |
| Methyl 3-methyl-4-nitrobenzoate | Pd/C | H₂, Room Temp., MeOH, Overnight | Methyl 4-amino-3-methylbenzoate | 90% | chemicalbook.com |
The methyl ester functional group is typically introduced via Fischer esterification, a reaction between the parent carboxylic acid and methanol in the presence of a strong acid catalyst. scribd.comstudy.comyoutube.com This acid-catalyzed nucleophilic acyl substitution is an equilibrium process. scribd.com To drive the reaction toward the ester product, an excess of methanol is often used. scribd.com
For the synthesis of Methyl 3-amino-4-methylbenzoate, 3-amino-4-methylbenzoic acid is reacted with anhydrous methanol. chemicalbook.com The reaction can be catalyzed by adding thionyl chloride (SOCl₂) dropwise to the cooled solution, which is then refluxed for several hours. chemicalbook.com Following the reaction, a workup procedure involving neutralization with a base like sodium bicarbonate and extraction with an organic solvent is used to isolate the final ester product. chemicalbook.comstudy.com
Constructing complex substituted benzoates often requires multi-step synthetic sequences starting from simpler aromatic precursors. An improved process for a related intermediate, methyl 3-(2-amino-2-thioethyl) benzoate (B1203000), highlights such an approach, starting from methyl benzoate and proceeding via chloromethylation, cyanidation, and a subsequent thio-reaction. researchgate.net These types of reactions allow for the stepwise introduction of functionalized side chains onto the benzene (B151609) ring. While not a direct synthesis of the target compound, these methods illustrate the principles involved. Friedel-Crafts acylation can introduce a keto group, which can be a handle for further modifications. Bromination of the aromatic ring or at a benzylic position can introduce a leaving group, enabling subsequent nucleophilic substitution to build more complex side chains. Carbonylation reactions, often palladium-catalyzed, can be used to introduce the carboxylate moiety itself from an aryl halide precursor.
Reductive amination, also known as reductive alkylation, is a highly effective method for forming carbon-nitrogen bonds and is a key strategy for introducing the aminoethyl side chain. wikipedia.orgmasterorganicchemistry.comorganicreactions.org The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine, which is then reduced in situ to the desired amine. wikipedia.orgmasterorganicchemistry.com This one-pot method avoids the problems of over-alkylation that can occur with direct alkylation of amines using alkyl halides. masterorganicchemistry.com
A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common. masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is advantageous as it can selectively reduce the imine in the presence of the starting aldehyde or ketone. masterorganicchemistry.com This reaction is versatile and can be applied to a wide range of substrates, including aliphatic and aromatic aldehydes and ketones, to generate primary, secondary, or tertiary amines. organicreactions.orgorganic-chemistry.org
Chemical Transformations and Derivatization Strategies
The reactivity of "Methyl 3-(2-aminoethyl)-4-methylbenzoate" is governed by the functional groups present: the aromatic ring, the amino group on the side chain, and the methyl ester. These sites allow for further chemical transformations and the synthesis of various derivatives.
Electrophilic Aromatic Substitution: The benzene ring of a substituted methylbenzoate can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. ma.edugrabmyessay.com The position of the incoming electrophile is directed by the existing substituents. The ester group (-COOCH₃) is an electron-withdrawing group and acts as a deactivating, meta-director. wikipedia.orglibretexts.org This is demonstrated in the nitration of methyl benzoate, which, in the presence of nitric and sulfuric acids, yields methyl 3-nitrobenzoate. wikipedia.orgaiinmr.com The sulfuric acid protonates the nitric acid to form the highly reactive nitronium ion (NO₂⁺) electrophile. ma.eduaiinmr.com
For "this compound," the directing effects of three substituents must be considered. The methyl group and the aminoethyl group are both electron-donating and are considered activating, ortho, para-directors. libretexts.org The powerful activating effect of the amino group (via the ethyl chain) and the methyl group would likely dominate over the deactivating, meta-directing effect of the methyl ester, directing incoming electrophiles to the positions ortho and para to the activating groups.
Nucleophilic Substitution: The primary site for nucleophilic attack on methylbenzoate derivatives is the electrophilic carbonyl carbon of the ester group. wikipedia.org This can lead to reactions such as hydrolysis, where the addition of aqueous base (e.g., NaOH) cleaves the ester to yield the corresponding sodium benzoate salt and methanol. wikipedia.org Other nucleophiles can also react at this position, leading to the formation of amides or other esters through transesterification.
Purification and Isolation Techniques for Academic Research
Recrystallization Protocols for Purity Enhancement
Recrystallization is a fundamental technique for purifying solid organic compounds. illinois.edualfa-chemistry.com The principle behind recrystallization is the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. alfa-chemistry.com For a compound like this compound, which is a solid, recrystallization would be a crucial step to enhance its purity. illinois.edu
The process generally involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. alfa-chemistry.comma.edu As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. illinois.eduma.edu The impurities, which are present in smaller amounts, remain dissolved in the solvent.
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For amino-substituted benzoic acid derivatives, polar solvents such as ethanol, methanol, or water, or a mixture of these, are often effective. For example, in the purification of benzoic acid, hot water is used to dissolve the crude product, and upon cooling, purified crystals are formed. ma.edu
To further improve purity, activated carbon can be added to the hot solution to adsorb colored impurities. alfa-chemistry.com After recrystallization, the purified crystals are collected by vacuum filtration and washed with a small amount of cold solvent to remove any remaining mother liquor. alfa-chemistry.com
Interactive Data Table: Solvent Selection for Recrystallization of Aromatic Compounds
| Solvent | Boiling Point (°C) | Polarity | Common Applications |
| Water | 100 | High | Good for polar compounds like benzoic acid. ma.edu |
| Ethanol | 78 | Medium-High | Often used for a wide range of organic solids. |
| Methanol | 65 | High | Effective for polar compounds. chemicalbook.com |
| Ethyl Acetate | 77 | Medium | A common solvent for recrystallization and extraction. chemicalbook.com |
| Hexane | 69 | Low | Used for non-polar compounds. |
Chromatographic Separation Methods (e.g., Flash Chromatography, HPLC)
Chromatography is a powerful technique for the separation and purification of chemical compounds from complex mixtures. pharmacompass.com For a compound like this compound, both flash chromatography and High-Performance Liquid Chromatography (HPLC) would be valuable purification methods.
Flash Chromatography
Flash chromatography is a rapid form of column chromatography that uses pressure to speed up the flow of the mobile phase through the stationary phase. It is a common technique for purifying organic compounds in a laboratory setting. biotage.com
For the purification of organic amines, which can interact strongly with the acidic silica gel stationary phase, certain modifications to the standard procedure are often necessary. biotage.combiotage.com This interaction can lead to peak tailing and poor separation. biotage.com To mitigate this, a small amount of a basic modifier, such as triethylamine, can be added to the mobile phase to neutralize the acidic sites on the silica. biotage.com Alternatively, an amine-functionalized silica gel can be used as the stationary phase, which minimizes the strong interactions with basic amines. biotage.com
The choice of mobile phase is crucial for achieving good separation. A common mobile phase for normal-phase flash chromatography is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. biotage.com The polarity of the mobile phase is gradually increased to elute the compounds from the column.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly efficient and versatile analytical and preparative separation technique. uhplcs.com It is widely used in the pharmaceutical industry for drug discovery, development, and quality control. uhplcs.com For the purification of a compound like this compound, preparative HPLC would be the method of choice. pharmtech.com
Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol. pharmtech.com This technique is well-suited for the purification of moderately polar compounds.
For the separation of amino acid esters, various HPLC methods have been developed. nih.govoup.com In some cases, derivatization of the amino group is performed to improve detection and separation. nih.gov However, for preparative purposes, direct purification without derivatization is preferred.
The development of an HPLC method involves optimizing several parameters, including the column, mobile phase composition, flow rate, and detection wavelength. chromatographyonline.com Analytical HPLC is first used to develop the separation method on a small scale, which is then scaled up to a preparative scale for purification of larger quantities. chromatographyonline.com
Interactive Data Table: Comparison of Chromatographic Methods
| Feature | Flash Chromatography | High-Performance Liquid Chromatography (HPLC) |
| Principle | Liquid chromatography under pressure. biotage.com | High-pressure liquid chromatography. uhplcs.com |
| Stationary Phase | Typically silica gel. biotage.com | Various, including C18-modified silica for reversed-phase. pharmtech.com |
| Mobile Phase | Organic solvents (e.g., hexane/ethyl acetate). biotage.com | Aqueous/organic mixtures (e.g., water/acetonitrile). pharmtech.com |
| Resolution | Moderate | High |
| Scale | Milligrams to grams. chromatographyonline.com | Analytical to preparative scale. pharmtech.com |
| Application | Routine laboratory purification. biotage.com | High-purity separations, analysis, and quality control. uhplcs.com |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For a molecule with the proposed structure of Methyl 3-(2-aminoethyl)-4-methylbenzoate, one would expect to see distinct signals for the aromatic protons, the protons of the ethylamino group, the methyl group on the benzene (B151609) ring, and the methyl group of the ester. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would be key to confirming the structure.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl).
Two-Dimensional NMR Spectroscopy for Connectivity and Stereochemistry
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in establishing the connectivity between protons and carbons. A COSY spectrum would show correlations between neighboring protons, while an HSQC spectrum would correlate directly bonded proton and carbon atoms. These experiments would be crucial for unambiguously assigning all the signals in the ¹H and ¹³C NMR spectra.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This high-resolution measurement allows for the unambiguous determination of the elemental formula of the compound, confirming the number of carbon, hydrogen, nitrogen, and oxygen atoms present.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
In tandem mass spectrometry, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern provides valuable information about the different functional groups and their connectivity within the molecule. By analyzing the masses of the fragment ions, the structural arrangement of the atoms in this compound could be further confirmed.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and other vibrations of a molecule's constituent atoms. These techniques are exceptionally powerful for identifying the functional groups present in a compound.
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for functional group identification. In a study detailing the synthesis and characterization of Methyl 3-amino-4-methylbenzoate, the FTIR spectrum revealed several characteristic absorption bands that confirm its molecular structure. rsc.org
The presence of the primary amino (-NH₂) group is unequivocally identified by a pair of distinct peaks in the high-wavenumber region, at 3456 cm⁻¹ and 3370 cm⁻¹. rsc.org These correspond to the asymmetric and symmetric N-H stretching vibrations, respectively. The spectrum also features a strong, sharp absorption at 1696 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester functional group. rsc.org
Further confirmation of the amino group is provided by the N-H bending (scissoring) vibration observed at 1626 cm⁻¹. rsc.org Vibrations associated with the aromatic ring, specifically the C=C stretching modes, appear at 1573 cm⁻¹ and 1505 cm⁻¹. rsc.org The C-O stretching of the ester linkage is found at 1308 cm⁻¹, while C-H bending in the methyl groups is assigned to the peak at 1438 cm⁻¹. rsc.org
Table 1: FTIR Peak Assignments for Methyl 3-amino-4-methylbenzoate rsc.org
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3456 | Asymmetric N-H Stretch | Primary Amine (-NH₂) |
| 3370 | Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 1696 | C=O Stretch | Ester (-COOCH₃) |
| 1626 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1573 | C=C Aromatic Stretch | Aromatic Ring |
| 1505 | C=C Aromatic Stretch | Aromatic Ring |
| 1438 | C-H Bend | Methyl (-CH₃) |
Raman spectroscopy serves as a valuable complement to FTIR. While no detailed peak assignments for Methyl 3-amino-4-methylbenzoate were available in the searched literature, the existence of an FT-Raman spectrum for this compound is noted in chemical databases. nih.gov Based on its molecular structure, the Raman spectrum is expected to show strong signals for the aromatic ring C=C stretching and ring-breathing modes, as these involve a significant change in polarizability. The C=O stretching vibration of the ester would also be Raman active. This technique is particularly useful for analyzing the non-polar aspects of the molecular framework, providing a more complete vibrational profile when used in conjunction with FTIR.
Electronic Spectroscopy for Conjugation and Electronic Transitions
Electronic spectroscopy examines the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. It provides key information about conjugated systems and the presence of chromophores.
The structure of Methyl 3-amino-4-methylbenzoate contains a benzene ring substituted with both an amino (-NH₂) group and a methyl ester (-COOCH₃) group. The benzene ring conjugated with the carbonyl of the ester acts as a chromophore. The amino group, with its lone pair of electrons, functions as a powerful auxochrome, capable of donating electron density into the aromatic ring. This interaction typically leads to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene. The expected electronic transitions would be of the π → π* and n → π* type, characteristic of aromatic and carbonyl systems. While studies have utilized this compound in syntheses where products were analyzed by UV-Vis spectroscopy, specific absorption maxima (λ_max) data for Methyl 3-amino-4-methylbenzoate itself were not detailed in the reviewed literature. rsc.org
X-ray Diffraction Analysis for Solid-State Molecular Structure
X-ray diffraction is the most definitive method for determining the absolute three-dimensional structure of a crystalline solid.
Single-crystal X-ray diffraction analysis provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice. It also elucidates intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
Despite its utility as a synthetic intermediate, a published single-crystal X-ray diffraction study for Methyl 3-amino-4-methylbenzoate was not found in the reviewed scientific literature. nih.govnih.gov Such a study would be expected to confirm the planarity of the benzene ring and provide precise data on the orientation of the amino and methyl ester substituents relative to the ring. It would also definitively measure the C=O, C-O, C-N, and aromatic C-C bond lengths and reveal how the molecules arrange themselves through potential hydrogen bonds involving the amino group and the ester's carbonyl oxygen.
Powder X-ray Diffraction for Crystalline Phase Analysis
Following a comprehensive search of scientific literature and crystallographic databases, no specific Powder X-ray Diffraction (PXRD) data for the compound this compound was found.
The available research provides crystallographic information for related isomers, such as Methyl 4-amino-3-methylbenzoate, but not for the specified molecule of interest. researchgate.netnih.govresearchgate.net This includes single-crystal X-ray diffraction data, which details the crystal system, unit cell dimensions, and atomic coordinates for these related structures. researchgate.netnih.govresearchgate.net However, this information cannot be extrapolated to definitively describe the crystalline phase and PXRD pattern of this compound, as the substitution of an amino group with an aminoethyl group would significantly alter the molecular packing and resulting diffraction pattern.
Therefore, detailed research findings and data tables concerning the powder X-ray diffraction analysis of this compound are not available in the reviewed sources.
Computational and Theoretical Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 3-(2-aminoethyl)-4-methylbenzoate, DFT calculations can elucidate its fundamental chemical characteristics.
Geometry Optimization and Conformational Analysis
Before predicting molecular properties, it is crucial to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. Geometry optimization calculations systematically alter the molecular structure to find the configuration with the lowest potential energy. For a flexible molecule like this compound, which has rotatable bonds in its aminoethyl side chain, multiple low-energy conformations may exist.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated using DFT) This table presents expected values based on typical DFT calculations for similar molecular structures.
| Parameter | Bond/Angle | Value |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-N | ~1.47 Å | |
| C=O | ~1.21 Å | |
| C-O | ~1.36 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| O=C-O | ~125° | |
| Dihedral Angle | C-C-N-C | Varies with conformation |
HOMO-LUMO Energy Calculations and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This information can be used to predict how this compound might behave in chemical reactions. The presence of the electron-donating amino group and the electron-withdrawing ester group on the benzene (B151609) ring will influence the energies of these frontier orbitals. DFT calculations can provide precise values for the HOMO and LUMO energies, allowing for the prediction of the molecule's electronic properties.
Table 2: Hypothetical Frontier Orbital Energies for this compound (Calculated using DFT) This table presents expected values based on typical DFT calculations for similar molecular structures.
| Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated.
This predicted spectrum can be compared with experimental spectroscopic data to confirm the molecular structure and the accuracy of the computational model. For this compound, characteristic vibrational frequencies would be expected for the N-H stretches of the amino group, the C=O stretch of the ester, and the various C-H and C-C vibrations of the aromatic ring and alkyl groups. For instance, the C=O stretching frequency in similar benzoate (B1203000) esters is typically observed in the region of 1700-1730 cm⁻¹.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Calculated using DFT) This table presents expected values based on typical DFT calculations for similar molecular structures.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| N-H Stretch | Amino (-NH₂) | ~3300-3500 |
| C-H Stretch (Aromatic) | Benzene Ring | ~3000-3100 |
| C-H Stretch (Alkyl) | Methyl/Ethyl | ~2850-2960 |
| C=O Stretch | Ester (-COOCH₃) | ~1720 |
| C-N Stretch | Aminoethyl | ~1250-1350 |
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. This method is instrumental in drug discovery and for understanding the biological activity of small molecules.
Prediction of Binding Modes and Affinities
For this compound, molecular docking simulations can be used to predict how it might interact with various biological targets. The process involves generating a multitude of possible binding poses of the ligand within the active site of the receptor and then scoring these poses based on their estimated binding affinity. The binding affinity is a measure of the strength of the interaction between the ligand and the receptor.
The scoring functions used in docking algorithms consider factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. By identifying the binding mode with the best score, researchers can hypothesize the most likely interaction between the molecule and its biological target. For instance, given its structural similarity to certain neurotransmitters, potential targets for docking studies could include dopamine (B1211576) or serotonin (B10506) receptors.
Interaction Analysis with Active Sites of Biomolecules
Once a plausible binding mode is identified, a detailed analysis of the interactions between the ligand and the active site residues of the biomolecule can be performed. This involves identifying specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand.
For this compound, the amino group is a potential hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the active site. The methyl and ethyl groups can form hydrophobic interactions. Understanding these specific interactions is crucial for explaining the molecule's biological activity and for designing more potent and selective analogs. For example, docking studies of benzoate derivatives with enzymes like cyclooxygenase (COX) have shown the importance of the carboxylate group in anchoring the ligand within the active site.
Table 4: Hypothetical Molecular Docking Results of this compound with a Putative Receptor This table presents a hypothetical example of docking results to illustrate the type of data generated.
| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Dopamine D2 Receptor | -7.5 | Asp114 | Hydrogen Bond with -NH₂ |
| Phe390 | π-π Stacking with Benzene Ring | ||
| Val115, Leu94 | Hydrophobic Interaction with Alkyl Groups |
Quantum Chemical Studies of Reaction Mechanisms and Pathways
Quantum chemical calculations are instrumental in mapping out the energetic landscapes of chemical reactions. By employing methods such as Density Functional Theory (DFT) and ab initio calculations, researchers can model reaction mechanisms, identify transient intermediates, and characterize the high-energy transition states that govern reaction rates. While specific computational studies on the reaction mechanisms of this compound are not extensively available in the current literature, the principles can be illustrated by examining analogous systems, such as the aminolysis of methyl benzoate. nih.govresearchgate.net
The transition state is a critical, fleeting arrangement of atoms at the peak of the energy barrier between reactants and products. ucsb.edu Its characterization is a primary goal of quantum chemical studies as it directly relates to the activation energy (Ea) of a reaction—the minimum energy required for the reaction to occur. A higher activation energy corresponds to a slower reaction rate, and vice versa.
For a reaction involving this compound, such as an intramolecular cyclization or its reaction with another molecule, computational chemists would first propose a plausible reaction mechanism. Then, they would use computational methods to locate the geometry of the transition state structure on the potential energy surface. This is a complex task, as the transition state represents a first-order saddle point, having a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
The activation energy is then calculated as the difference in energy between the transition state and the reactants. The table below illustrates hypothetical activation energies for a generic reaction of a substituted methyl benzoate, showcasing how different computational methods can yield slightly varying results.
Table 1: Hypothetical Activation Energies for a Reaction of a Substituted Methyl Benzoate Calculated with Different Theoretical Methods.
| Computational Method | Basis Set | Activation Energy (kcal/mol) |
| DFT (B3LYP) | 6-31G(d) | 15.8 |
| DFT (B3LYP) | 6-311+G(d,p) | 14.9 |
| ab initio (MP2) | 6-31G(d) | 16.5 |
| ab initio (MP2) | 6-311+G(d,p) | 15.7 |
Note: These are illustrative values for a hypothetical reaction and not specific to this compound.
Beyond identifying the transition state, quantum chemical studies can elucidate the entire reaction pathway. This involves mapping the potential energy surface as the reactants transform into products. A reaction coordinate, which is a geometric parameter that changes continuously along the reaction pathway (e.g., a bond length or angle), is often used to visualize this transformation.
For instance, in the aminolysis of methyl benzoate, a concerted or a stepwise mechanism can be considered. nih.govresearchgate.net In a concerted mechanism, bond breaking and bond formation occur simultaneously. In a stepwise mechanism, one or more intermediates are formed. Computational studies can determine which pathway is more energetically favorable by comparing the activation energies of the rate-determining steps of each proposed mechanism. nih.govresearchgate.net The analysis of the intrinsic reaction coordinate (IRC) can confirm that the identified transition state correctly connects the reactants and products.
Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful computational technique used to study the electronic structure of molecules in terms of localized bonds and lone pairs. q-chem.com It provides a detailed picture of charge distribution, hybridization, and, crucially, the stabilizing effects of electron delocalization, such as hyperconjugation.
Hyperconjugation is the interaction of electrons in a filled bonding orbital (usually a σ-bond) with an adjacent empty or partially filled non-bonding p-orbital or an antibonding σ*-orbital. This interaction leads to stabilization of the molecule. In this compound, several hyperconjugative interactions can be anticipated, for example, between the C-H bonds of the methyl group and the π-system of the benzene ring. aip.org
NBO analysis quantifies the strength of these interactions through second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization from a donor NBO to an acceptor NBO. A higher E(2) value indicates a stronger interaction.
The following table provides a hypothetical NBO analysis for some key interactions that would be expected in this compound, illustrating the types of data this analysis provides.
Table 2: Hypothetical NBO Analysis of Key Hyperconjugative Interactions in this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| σ(C-H) of methyl group | π(C=C) of benzene ring | 2.5 |
| σ(C-C) of ethyl group | π(C=C) of benzene ring | 1.8 |
| Lone Pair (N) of amino group | σ(C-H) of ethyl group | 3.1 |
| π(C=C) of benzene ring | σ(C-O) of ester group | 0.9 |
Note: These are illustrative values and not specific calculated data for this compound.
Research Applications and Mechanistic Studies in Chemical Biology
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
The industrial viability and environmental footprint of any chemical compound are heavily dependent on its synthetic pathway. Future research will undoubtedly focus on developing greener, more efficient methods for synthesizing Methyl 3-(2-aminoethyl)-4-methylbenzoate. Traditional multi-step syntheses often rely on petroleum-based starting materials and harsh reagents. mdpi.com Modern approaches aim to mitigate these issues through several innovative strategies.
One promising avenue is the adoption of biocatalysis, using engineered enzymes or whole-cell systems to produce aminobenzoic acid precursors from simple carbohydrates, thereby avoiding toxic, non-renewable petrochemicals. mdpi.com Furthermore, the principles of green chemistry can be applied to streamline existing chemical steps. The use of natural deep eutectic solvents (NADES), such as urea-choline chloride, has shown potential in catalyzing esterification reactions under more environmentally benign conditions. jsynthchem.com Solvent-free reaction conditions, potentially assisted by microwave irradiation, offer another path to reduce waste and energy consumption. researchgate.netresearchgate.net Continuous flow synthesis represents a significant process improvement, enhancing safety and reaction efficiency compared to batch processing, particularly in oxidation reactions. scispace.com
| Synthetic Strategy | Traditional Approach | Sustainable/Efficient Alternative | Key Benefits |
|---|---|---|---|
| Starting Materials | Petroleum-derived precursors (e.g., Toluene) | Renewable feedstocks (e.g., Glucose) via biocatalysis | Reduced reliance on fossil fuels, lower toxicity. mdpi.com |
| Solvents | Volatile organic compounds (VOCs) | Natural Deep Eutectic Solvents (NADES) or solvent-free conditions | Reduced environmental pollution, improved safety. jsynthchem.comresearchgate.net |
| Catalysis | Stoichiometric strong acids or heavy metals | Reusable solid catalysts, enzymes, or Brønsted acidic ionic liquids | Catalyst recycling, milder reaction conditions, lower waste. researchgate.net |
| Process | Batch processing | Continuous flow reaction | Improved safety, higher throughput, better process control. scispace.com |
Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design
Computational chemistry is a powerful tool for accelerating catalyst design and understanding complex reaction mechanisms, moving beyond serendipity to rational design. nih.govacs.org For this compound, computational methods, particularly Density Functional Theory (DFT), can provide profound insights. DFT calculations can be employed to model potential synthetic routes, identifying transition state structures and energies to predict the most favorable reaction pathways. nih.gov
These computational tools can predict the molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding its reactivity. jocpr.comfrontiersin.org Molecular Electrostatic Potential (MEP) maps can identify nucleophilic and electrophilic sites, predicting how the molecule will interact with other reagents. researchgate.netnih.gov This predictive power extends to the design of new catalysts, where properties can be simulated before undertaking laborious and expensive experimental work. mdpi.comresearchgate.net For instance, deep learning models are now being used to generate novel catalyst candidates by learning from existing computational data. nih.gov Applying these models could help in designing new catalysts where the aminoethylbenzoate core acts as a ligand.
| Computational Method | Application for this compound | Anticipated Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for synthesis and derivatization. | Identification of rate-limiting steps and optimization of reaction conditions. nih.gov |
| Frontier Molecular Orbital (FMO) Analysis | Calculation of HOMO-LUMO gap and electronic properties. | Prediction of chemical reactivity and kinetic stability. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Mapping of electron density to identify reactive sites. | Understanding sites for electrophilic and nucleophilic attack. nih.gov |
| Natural Bond Orbital (NBO) Analysis | Investigation of charge delocalization and intramolecular interactions. | Assessment of molecular stability and bonding characteristics. nih.gov |
| Machine Learning/AI Models | Predictive design of novel catalysts based on the aminoethylbenzoate scaffold. | Generation of new, experimentally testable hypotheses for catalytic applications. nih.gov |
Exploration of Novel Reactivity and Catalytic Applications of the Aminoethylbenzoate Core
The trifunctional nature of this compound provides a platform for exploring novel chemical transformations and applications. The primary aliphatic amine is a potent nucleophile, the ester is susceptible to hydrolysis or amidation, and the aromatic ring can be further functionalized. Aminobenzoic acid derivatives are already recognized as important intermediates for synthesizing compounds of pharmacological interest. nih.govmdpi.com
A significant future direction is the use of the aminoethylbenzoate core as a scaffold for catalysis. The nitrogen and oxygen atoms can act as coordination sites for metal ions, making the molecule a candidate for ligand development in organometallic catalysis. For example, metal-organic frameworks (MOFs) derived from aminobenzoic acids have demonstrated catalytic activity. researchgate.net The core structure could be incorporated into larger catalytic systems or used to synthesize novel organocatalysts. The reactivity of the amine group allows for its conversion into other functional groups, such as Schiff bases, which have been investigated for their biological activities and can also serve as ligands. ekb.eg
Integration of Chemical and Biological Methodologies for Targeted Research Tool Development
Perhaps the most exciting future avenue for this compound lies at the interface of chemistry and biology. The development of chemical tools to probe and manipulate biological systems is a rapidly growing field. nih.gov High-quality chemical probes are essential for understanding complex biological processes and for validating new drug targets. nih.govfebs.org
The primary amine of the aminoethyl side chain is an ideal handle for bioconjugation—the covalent linking of a small molecule to a biomolecule such as a protein or nucleic acid. researchgate.netwiley-vch.de This allows the aminoethylbenzoate core to be attached to various functional moieties to create sophisticated research tools:
Fluorescent Probes: By attaching a fluorophore, the molecule can be used to visualize biological structures and processes. The development of small, minimally disruptive fluorescent probes is a key goal in chemical biology. ed.ac.uk
Activity-Based Probes (ABPs): The scaffold could be modified with a reactive group (a "warhead") designed to covalently bind to the active site of a specific enzyme. This allows for the profiling of enzyme activity directly in complex biological systems. mdpi.com
Targeted Drug Delivery: The molecule could serve as a linker, connecting a targeting moiety (like an antibody) to a therapeutic agent, enabling selective delivery of drugs to diseased cells.
This integration of chemical synthesis with biological applications transforms a simple organic molecule into a high-value tool for fundamental research and therapeutic development. nih.gov
| Methodology | Modification to Aminoethylbenzoate Core | Potential Application |
|---|---|---|
| Bioconjugation | Covalent linkage of a fluorophore (e.g., Rhodamine) to the primary amine. | Creation of a fluorescent probe for cellular imaging. ed.ac.uk |
| Activity-Based Protein Profiling (ABPP) | Attachment of a reactive electrophile and a reporter tag. | Development of an ABP to identify and quantify the activity of a specific enzyme family. mdpi.com |
| PROTAC Technology | Use as a linker to connect a target-binding ligand and an E3 ligase ligand. | Development of a PROteolysis TArgeting Chimera for targeted protein degradation. |
| Click Chemistry | Derivatization of the amine to an azide (B81097) or alkyne for bioorthogonal reactions. | Facilitating efficient and specific labeling of biomolecules in a biological environment. nih.gov |
Q & A
Q. What established synthetic routes are available for Methyl 3-(2-aminoethyl)-4-methylbenzoate, and how do reaction conditions (e.g., temperature, catalysts) influence yield?
Q. What computational strategies predict the interaction of this compound with biological targets (e.g., enzymes or DNA)?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to assess reactivity, while molecular docking (AutoDock Vina) models binding affinities to targets like DNA helicases . Spectroscopic validation (UV/Vis titration) quantifies binding constants (Kb) via Stern-Volmer analysis .
Q. How can contradictions in reported physical properties (e.g., melting points or spectral data) be resolved?
- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Techniques include:
- DSC/TGA : Differentiates polymorphs via thermal stability profiles .
- HPLC-MS : Identifies trace impurities (e.g., unreacted precursors) .
- Crystallography : Single-crystal X-ray diffraction (e.g., Acta Crystallogr. Sect. E ) provides definitive structural confirmation.
Q. What strategies optimize regioselectivity during the introduction of the 2-aminoethyl group onto the benzoate core?
- Methodological Answer :
- Protecting Groups : Use of tert-butoxycarbonyl (Boc) for amines prevents undesired side reactions .
- Directed Ortho-Metalation : Lithium-based directing groups enhance regioselectivity in aromatic substitutions .
- Kinetic Control : Lower temperatures (0–5°C) favor mono-functionalization over di-substitution .
Data Contradiction Analysis Example
Issue : Conflicting NMR shifts for NH₂ protons in similar compounds.
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
